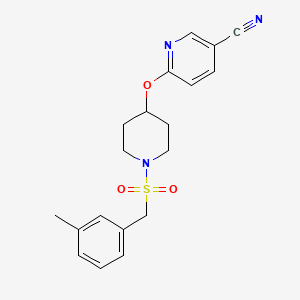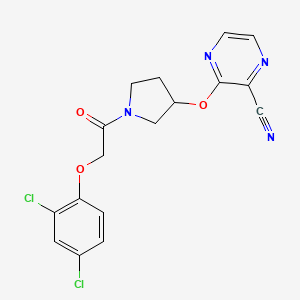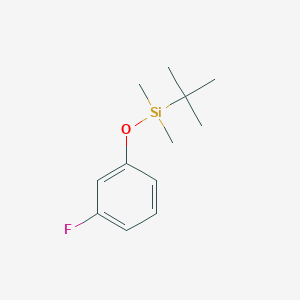![molecular formula C17H19N3OS B2594449 N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(propylsulfanyl)acetamide CAS No. 338959-71-0](/img/structure/B2594449.png)
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(propylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(propylsulfanyl)acetamide, also known as DPAA, is a small molecule that has gained attention in scientific research due to its potential therapeutic properties. DPAA belongs to the class of compounds known as quinazolines, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.
Applications De Recherche Scientifique
Chemical Transformations and Synthesis
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(propylsulfanyl)acetamide and its derivatives undergo various chemical transformations, contributing significantly to the field of organic synthesis. For instance, the condensation of related compounds with chloroacetyl chloride can lead to chloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)acetamide, which further undergoes cyclization to form derivatives. These compounds can react with different nucleophiles to produce a variety of functionalized quinazolines, showcasing their versatility in creating novel chemical structures with potential applications in medicinal chemistry and material science (Markosyan et al., 2018).
Anticancer and Antimicrobial Potential
The derivatives of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(propylsulfanyl)acetamide show promising anticancer and antimicrobial properties. Studies have identified certain compounds within this class that inhibit the growth of various human tumor cell lines, including melanoma, leukemia, non-small cell lung cancer, colon cancer, and CNS cancer. This highlights their potential as leads for developing new anticancer therapies. Moreover, some derivatives have demonstrated activity against bacterial and fungal pathogens, underscoring their potential in addressing infectious diseases (Antypenko et al., 2016).
Antiviral and Antitumor Activities
Further research into dihydrobenzo[h]quinazoline derivatives has revealed their effectiveness in antiviral and antitumor activities. The synthesis of various derivatives using specific synthons has led to compounds with significant anticancer and antiviral properties, opening avenues for their use in treating viral infections and cancer (Mohamed et al., 2012).
Dual Inhibition of EGFR/HER2
Some benzo[g]quinazolin benzenesulfonamide derivatives have been identified as dual inhibitors of EGFR/HER2, showing high activity against lung cancer cell lines. This dual inhibition mechanism is crucial for targeting multiple pathways in cancer cells, potentially leading to more effective cancer treatments. The ability of these compounds to induce apoptosis through caspase-3 activation further highlights their therapeutic potential (Alsaid et al., 2017).
Propriétés
IUPAC Name |
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-propylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-2-9-22-11-15(21)19-17-18-10-13-8-7-12-5-3-4-6-14(12)16(13)20-17/h3-6,10H,2,7-9,11H2,1H3,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJDVLLBHXIBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(=O)NC1=NC=C2CCC3=CC=CC=C3C2=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole](/img/structure/B2594366.png)
![N1-(2-fluorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2594368.png)
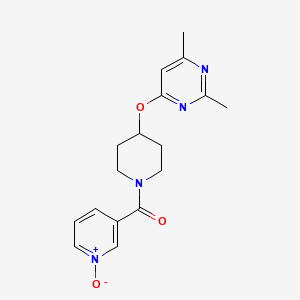
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2594370.png)
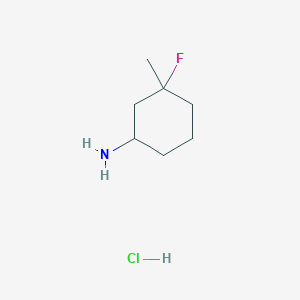
![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-nitrophenyl)thiourea](/img/structure/B2594373.png)
![Ethyl 4-((4-(acenaphtho[1,2-d]thiazol-8-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2594376.png)
